molecular formula C14H15N3O2 B1444096 Propyl 2-amino-5-(pyrimidin-5-yl)benzoate CAS No. 1379277-55-0

Propyl 2-amino-5-(pyrimidin-5-yl)benzoate

Cat. No. B1444096
CAS RN: 1379277-55-0
M. Wt: 257.29 g/mol
InChI Key: MZUXENCQJUUBPW-UHFFFAOYSA-N
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Description

Propyl 2-amino-5-(pyrimidin-5-yl)benzoate is a chemical compound with the CAS Number: 1379277-55-0 . It has a molecular weight of 257.29 and is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15N3O2/c1-2-5-19-14(18)12-6-10(3-4-13(12)15)11-7-16-9-17-8-11/h3-4,6-9H,2,5,15H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at room temperature .

Scientific Research Applications

Anti-Inflammatory Drug Development

Propyl 2-amino-5-(pyrimidin-5-yl)benzoate has been identified as a potential scaffold in the development of anti-inflammatory drugs . Pyrimidine derivatives, like this compound, have shown inhibitory effects against key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. This suggests its utility in creating novel anti-inflammatory agents with enhanced activity and reduced toxicity.

Pharmacological Research

In pharmacology, this compound serves as a building block for the synthesis of more complex molecules . Its pyrimidine core is a common feature in many drugs, and modifications to this base structure can lead to the discovery of new pharmacologically active agents.

Medicinal Chemistry

Within medicinal chemistry, Propyl 2-amino-5-(pyrimidin-5-yl)benzoate is used to explore structure-activity relationships (SARs) . By altering the substituents on the pyrimidine ring, researchers can determine the physicochemical properties that contribute to a compound’s medicinal properties.

Drug Synthesis

This compound is utilized in the synthesis of various drugs, acting as an intermediate that can be further functionalized . Its reactive sites allow for the introduction of additional pharmacophores, which are essential for drug-receptor interactions.

Biochemical Studies

In biochemistry, Propyl 2-amino-5-(pyrimidin-5-yl)benzoate can be used to study enzyme-substrate interactions . The pyrimidine moiety can mimic naturally occurring nucleotides, making it valuable in understanding the biochemical pathways involving nucleotide processing enzymes.

Industrial Applications

While specific industrial uses of this compound are not extensively documented, its role as a chemical intermediate suggests its potential in the synthesis of dyes, resins, and other polymers where pyrimidine structures are beneficial .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

propyl 2-amino-5-pyrimidin-5-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-2-5-19-14(18)12-6-10(3-4-13(12)15)11-7-16-9-17-8-11/h3-4,6-9H,2,5,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUXENCQJUUBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)C2=CN=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-amino-5-(pyrimidin-5-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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